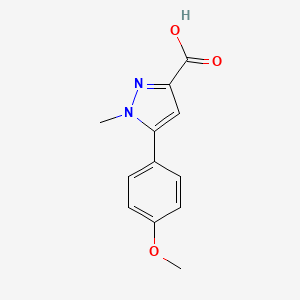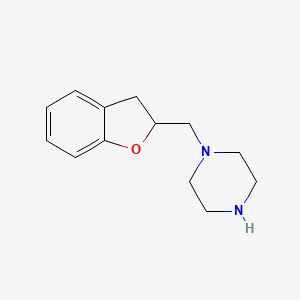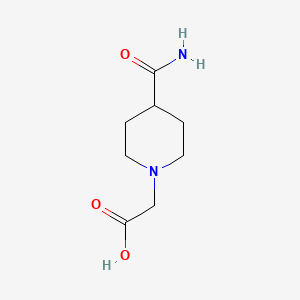
4-(2-chloro-9H-purin-6-yl)morpholine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine derivatives has been a subject of interest due to their potential pharmacological properties. In the context of 4-(2-chloro-9H-purin-6-yl)morpholine, although not directly synthesized in the provided papers, related compounds have been synthesized which offer insight into the methodologies that could be applied. For instance, the synthesis of indeloxazine hydrochloride involved a practical method employing preferential crystallization and a catalytic amount of base in methanol . Similarly, the synthesis of a morpholine derivative with a chloroethyl group was achieved through a multi-step process involving esterification, nucleophilic substitution, and cyclization reactions . These methods could potentially be adapted for the synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is crucial for their biological activity. The crystal structure of a morpholine compound with a chloro and methoxybenzoate group was determined by X-ray analysis, revealing specific dihedral angles between the benzene rings and the morpholine moiety . Although the exact structure of 4-(2-chloro-9H-purin-6-yl)morpholine is not provided, the structural analysis of similar compounds suggests that the arrangement of substituents around the morpholine ring can significantly influence the compound's properties.
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives is influenced by the substituents attached to the morpholine ring. For example, the formation of intermolecular hydrogen bonds was observed in the crystal structure of a morpholine derivative, which could affect its reactivity . The synthesis of chiral alkoxymethyl morpholine analogs as dopamine receptor antagonists also highlights the importance of the substituents in determining the chemical reactivity and selectivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are determined by their molecular structure. The crystallographic data provided for a chloro and methoxybenzoate morpholine derivative, including space group, cell dimensions, and dihedral angles, suggest that these compounds can have well-defined crystalline structures . The antibacterial and hemolytic activities of morpholine derivatives with an oxadiazole moiety indicate that these compounds can interact with biological systems, which is a critical aspect of their physical and chemical properties .
Applications De Recherche Scientifique
Antibacterial Activity
- Novel substituted purine derivatives, including those with a morpholine moiety, have shown significant antibacterial activities against rice bacterial leaf blight and tobacco bacterial wilt caused by Xanthomonas oryzae and Ralstonia solanacearum (Wu, Gao, Tu, & Ouyang, 2016).
Synthesis of Biologically Active Compounds
- Morpholine derivatives have been used as intermediates in the synthesis of biologically active heterocyclic compounds. Their structure and hydrogen bonding capabilities are critical in forming stable compounds (Mazur, Pitucha, & Rzączyńska, 2007).
Development of Nucleoside Derivatives
- The compound has been used in the efficient and regioselective synthesis of C6 morpholine and N9 alkylated purine nucleoside derivatives, highlighting its versatility in nucleoside modification (Dhuda, Kapadiya, Ladwa, Godhaniya, & Modha, 2019).
Pharmaceutical Applications
- Morpholine and its derivatives, including those based on the purin-6-yl structure, have been explored for their potential as pharmaceutical agents in various contexts, such as antiproliferative activity and interactions with biological targets (Matić et al., 2021).
Crystallography and Material Science
- The structural analysis of morpholine derivatives, including those with a purin-6-yl moiety, contributes to a deeper understanding of their crystal structures and potential applications in material science (Kang, Kim, Kwon, & Kim, 2015).
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of “4-(2-chloro-9H-purin-6-yl)morpholine” is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
- GI absorption : High
- BBB permeant : No
- P-gp substrate : Yes
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No These properties can impact the bioavailability of the compound.
Propriétés
IUPAC Name |
4-(2-chloro-7H-purin-6-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADWLAUYKSMNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390917 | |
| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-9H-purin-6-yl)morpholine | |
CAS RN |
4010-81-5 | |
| Record name | 4010-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

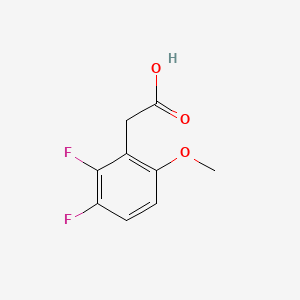
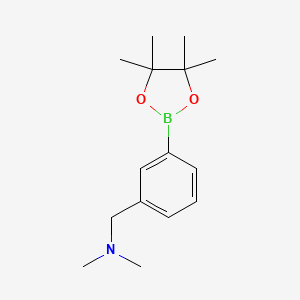
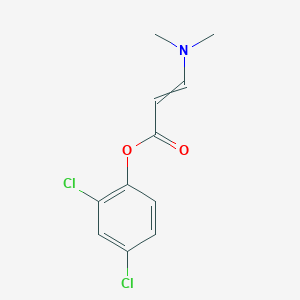
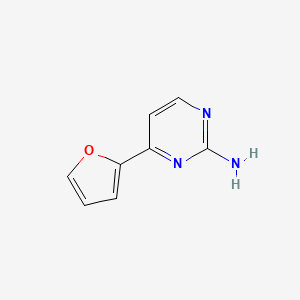
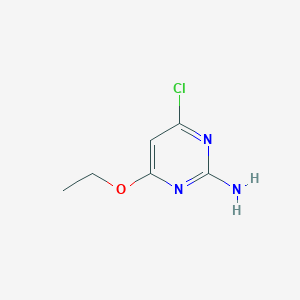
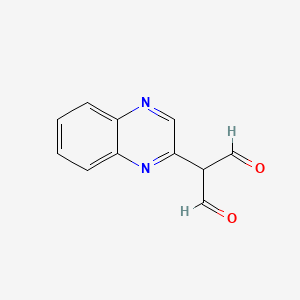


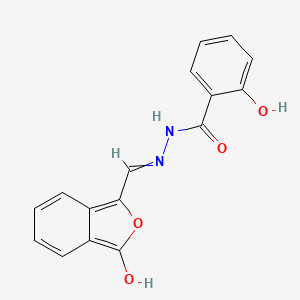
![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)

